[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid [Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412803
InChI: InChI=1S/C14H17NO4/c16-14(17)8-15(10-5-6-10)7-11-9-18-12-3-1-2-4-13(12)19-11/h1-4,10-11H,5-9H2,(H,16,17)
SMILES: C1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13412803

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)amino]acetic acid
Standard InChI InChI=1S/C14H17NO4/c16-14(17)8-15(10-5-6-10)7-11-9-18-12-3-1-2-4-13(12)19-11/h1-4,10-11H,5-9H2,(H,16,17)
Standard InChI Key AEEQAIPXQCOMRL-UHFFFAOYSA-N
SMILES C1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O
Canonical SMILES C1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)amino]acetic acid, delineates its three primary components:

  • Cyclopropyl group: A three-membered carbocyclic ring known for its angle strain and conformational rigidity, often employed in drug design to modulate metabolic stability.

  • 2,3-Dihydrobenzo dioxin: A bicyclic ether system fused to a benzene ring, contributing aromaticity and potential π-π stacking interactions in biological systems.

  • Amino-acetic acid chain: A glycine derivative that introduces carboxylic acid functionality, enhancing solubility and enabling salt formation.

The SMILES notation (C1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O) and InChIKey (AEEQAIPXQCOMRL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₇NO₄
Molecular Weight263.29 g/mol
IUPAC Name2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)amino]acetic acid
SMILESC1CC1N(CC2COC3=CC=CC=C3O2)CC(=O)O
PubChem CID54945078

Synthesis and Preparation

Retrosynthetic Strategy

The synthesis likely follows a multi-step pathway:

  • Formation of the cyclopropyl-amine intermediate: Cyclopropanation of allylamine derivatives via Simmons-Smith reaction or transition-metal-catalyzed cyclization.

  • Coupling with benzo dioxin moiety: Alkylation or reductive amination to attach the 2,3-dihydrobenzo[1, dioxin-2-ylmethyl group to the cyclopropylamine.

  • Introduction of acetic acid: Amidation or alkylation with bromoacetic acid, followed by hydrolysis to yield the carboxylic acid.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/Conditions
1CyclopropanationCH₂I₂, Zn-Cu, Et₂O
2Reductive AminationNaBH₃CN, MeOH, RT
3Alkylation with BromoacetateK₂CO₃, DMF, 80°C
4HydrolysisNaOH, H₂O/EtOH, Reflux

Challenges and Optimization

  • Steric hindrance: The cyclopropyl group may impede nucleophilic attacks, necessitating bulky solvents (e.g., DMF) to enhance reactivity.

  • Regioselectivity: Positioning the acetic acid moiety requires careful control of reaction stoichiometry to avoid polysubstitution.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to the hydrophobic cyclopropyl and benzo dioxin groups; enhanced in polar aprotic solvents (e.g., DMSO).

  • Thermal stability: Predicted decomposition temperature >200°C, inferred from analogs with similar fused-ring systems.

Acid-Base Behavior

The carboxylic acid (pKa ∼2.5) and amine (pKa ∼9.5) groups confer zwitterionic character at physiological pH, influencing pharmacokinetic properties.

TargetBinding Energy (kcal/mol)Interacting Residues
COX-2-8.7Arg120, Tyr355, Val349
5-LOX-7.2Gln363, His432

Comparative Analysis with Isomeric Variants

The 6-ylmethyl isomer ([Cyclopropyl-(2,3-dihydro-benzo dioxin-6-ylmethyl)-amino]-acetic acid) differs in the substitution pattern on the benzo dioxin ring, altering electronic distribution and bioactivity.

Table 4: 2-ylmethyl vs. 6-ylmethyl Isomers

Property2-ylmethyl Isomer6-ylmethyl Isomer
LogP (Predicted)1.81.5
COX-2 Binding Affinity-8.7 kcal/mol-7.9 kcal/mol
Synthetic Yield32% (optimized)28% (reported)

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